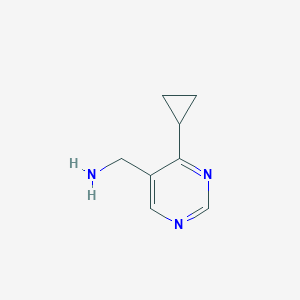![molecular formula C10H10N2 B7904549 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Tetrahydropyrroloindoles : A study by Sayyad et al. (2016) developed a synthetic route to nonracemic tetrahydropyrrolo[2,3-b]indoles using SN2-type ring opening of enantiopure N-activated aziridines with 2-bromoindoles, followed by copper-catalyzed C-N cyclization. This process yields tetrahydropyrrolo[2,3-b]indoles with high stereoselectivity and good yields, showing potential for the synthesis of complex organic molecules (Sayyad et al., 2016).
Synthesis of Hexahydroazocino[4,3-b]indoles : Street et al. (1987) synthesized hexahydroazocino[4,3-b]indoles from 1-phenylsulphonylindole, leading to various derivatives including 1,2,3,4-tetrahydro-2-phenoxycarbonyl-7-phenylsulphonylazocino[4,3-b]indol-6(5H)-one. Their work demonstrates the versatility of this chemical structure in creating diverse compounds (Street et al., 1987).
Neuroleptic Activity : Welch et al. (1980) discovered that 7-fluoro-4-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-1,2,3,4-tetrahydropyrrolo[3,4-b]indole exhibits neuroleptic-like activity in animal models, comparable to chlorpromazine but with a longer duration of action. This highlights its potential in pharmaceutical applications, particularly in neuroleptic drugs (Welch et al., 1980).
CB2 Receptor Agonists : Pagé et al. (2007) reported the preparation and evaluation of 1,2,3,4-tetrahydropyrrolo[3,4-b]indole derivatives as selective CB2 receptor agonists. These compounds demonstrated high binding affinities and selectivity over the CB1 receptor, indicating their potential in medicinal chemistry, especially in targeting cannabinoid receptors (Pagé et al., 2007).
Efficient Oxidative Coupling : Sun et al. (2014) developed a highly efficient and stereocontrolled dimerization of 1,2,3,8-tetrahydropyrrolo[2,3-b]indoles, leading to the rapid synthesis of compounds like chimonanthines and WIN 64821. This showcases the compound's utility in organic synthesis (Sun et al., 2014).
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHWNKGSYKDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
![1-Azaspiro[5.5]undecan-4-one](/img/structure/B7904481.png)
![6,7-Dihydro-4h-thieno[2,3-c]azepin-8(5h)-one](/img/structure/B7904483.png)
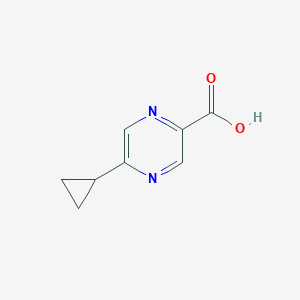
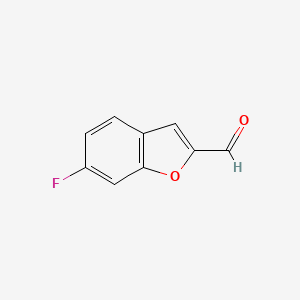
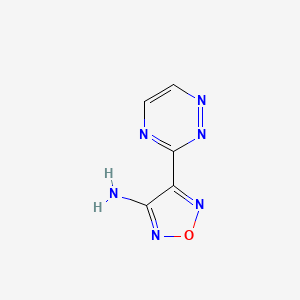
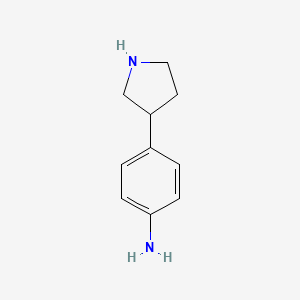
![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)
![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)
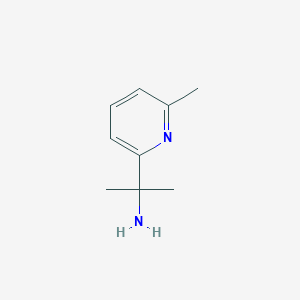
![1-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7904572.png)
